molecular formula C4H8Cl2GeS3 B14638484 2,2-Dichloro-1,3,6,2-trithiagermocane CAS No. 55717-26-5

2,2-Dichloro-1,3,6,2-trithiagermocane

Katalognummer: B14638484
CAS-Nummer: 55717-26-5
Molekulargewicht: 295.8 g/mol
InChI-Schlüssel: DHTQTMXPTYEABV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dichloro-1,3,6,2-trithiagermocane is an organogermanium compound characterized by the presence of germanium, sulfur, and chlorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1,3,6,2-trithiagermocane typically involves the reaction of germanium tetrachloride with thiol-containing compounds under controlled conditions. One common method is the reaction of germanium tetrachloride with a thiol in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloro-1,3,6,2-trithiagermocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles like alkyl or aryl lithium reagents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted organogermanium compounds.

Wissenschaftliche Forschungsanwendungen

2,2-Dichloro-1,3,6,2-trithiagermocane has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: It is used in materials science for the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-1,3,6,2-trithiagermocane involves its interaction with molecular targets through its germanium and sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Dichloro-1,3,6,2-trithiasilane
  • 2,2-Dichloro-1,3,6,2-trithiatinane
  • 2,2-Dichloro-1,3,6,2-trithiazane

Uniqueness

2,2-Dichloro-1,3,6,2-trithiagermocane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and nitrogen analogs

Eigenschaften

CAS-Nummer

55717-26-5

Molekularformel

C4H8Cl2GeS3

Molekulargewicht

295.8 g/mol

IUPAC-Name

2,2-dichloro-1,3,6,2-trithiagermocane

InChI

InChI=1S/C4H8Cl2GeS3/c5-7(6)9-3-1-8-2-4-10-7/h1-4H2

InChI-Schlüssel

DHTQTMXPTYEABV-UHFFFAOYSA-N

Kanonische SMILES

C1CS[Ge](SCCS1)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.